Iofendilat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Iofendylate has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application was as a radiocontrast agent for myelography, allowing for the visualization of the spinal cord and brain . due to its potential to cause complications such as arachnoiditis, its use has declined with the advent of safer, water-soluble contrast agents .

In biology and medicine, it has been used in research to understand the effects of radiocontrast agents on the human body and to develop safer alternatives .

Wirkmechanismus

Target of Action

Iofendylate’s primary targets are the brain and spinal cord . It was used as a contrast medium, mainly for the visualization of these areas . The compound was initially introduced for use in small amounts for locating spinal tumors .

Mode of Action

Iofendylate interacts with its targets by serving as a radiographic and magnetic resonance (MR) contrast agent . It enhances the visibility of the spinal cord and brain during MR examinations, particularly in patients with suspected cord abnormalities .

Biochemical Pathways

It’s known that the compound can causeadhesive arachnoiditis , a condition characterized by inflammation of the arachnoid, one of the membranes that surround and protect the nerves of the central nervous system . This suggests that Iofendylate may interact with biochemical pathways related to inflammation and immune response.

Pharmacokinetics

It’s known that iofendylate is an oil-ester , suggesting that it is lipophilic and may distribute widely in the body. Its lipophilic nature might also influence its absorption and excretion. More research is needed to fully understand the ADME properties of Iofendylate.

Result of Action

The use of Iofendylate can lead to chemical meningitis , an inflammation of the meninges, the protective membranes covering the brain and spinal cord. This condition was identified in patients where "space-displacing masses within the spinal canal were suspected" . Furthermore, Iofendylate was found to cause adhesive arachnoiditis , a chronic and potentially debilitating condition.

Action Environment

It’s important to note that the compound was used extensively for over three decades and became the subject of multiple lawsuits due to its potential to cause painful and debilitating conditions . This suggests that factors such as the clinical environment, the volume of Iofendylate used, and the specific medical procedures it was used in could potentially influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Iofendylate plays a crucial role in biochemical reactions as a contrast agent. It interacts with various biomolecules, including enzymes and proteins, to enhance the visibility of structures during imaging procedures. The compound’s lipophilic nature allows it to integrate into cell membranes, facilitating its interaction with membrane-bound proteins and enzymes. These interactions are primarily non-covalent, involving hydrophobic and van der Waals forces .

Cellular Effects

Iofendylate affects various types of cells and cellular processes. Its presence in the subarachnoid space can lead to cellular inflammation and scarring, particularly in the spinal cord. This compound influences cell signaling pathways by altering the membrane dynamics and affecting the function of membrane-bound receptors and ion channels. Additionally, iofendylate can impact gene expression by inducing stress responses in cells, leading to changes in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of iofendylate involves its binding interactions with biomolecules in the nervous system. It acts as a radiographic and magnetic resonance contrast agent by enhancing the contrast of images. Iofendylate’s lipophilic nature allows it to integrate into cell membranes, where it can inhibit or activate specific enzymes and receptors. These interactions can lead to changes in gene expression and cellular responses, contributing to its imaging properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iofendylate change over time. The compound is relatively stable but can degrade over extended periods. Long-term exposure to iofendylate has been associated with progressive scarring and inflammation in the spinal cord. In vitro and in vivo studies have shown that the compound’s effects on cellular function can persist for weeks to months, depending on the dosage and exposure duration .

Dosage Effects in Animal Models

The effects of iofendylate vary with different dosages in animal models. At low doses, the compound can effectively enhance imaging without causing significant adverse effects. At high doses, iofendylate can induce toxic effects, including chemical meningitis and adhesive arachnoiditis. Threshold effects have been observed, where the severity of adverse reactions increases with higher dosages .

Metabolic Pathways

Iofendylate is involved in metabolic pathways related to its degradation and elimination from the body. The compound interacts with enzymes responsible for lipid metabolism, leading to its breakdown into smaller metabolites. These metabolites are then excreted through the liver and kidneys. The presence of iofendylate can also affect metabolic flux and alter the levels of specific metabolites in the body .

Transport and Distribution

Iofendylate is transported and distributed within cells and tissues through its interaction with lipid membranes and binding proteins. The compound’s lipophilic nature allows it to accumulate in fatty tissues and integrate into cell membranes. Transporters and binding proteins facilitate its movement within the body, influencing its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of iofendylate is primarily within the lipid membranes of cells. Its lipophilic nature allows it to integrate into the phospholipid bilayer, where it can affect membrane fluidity and function. Post-translational modifications and targeting signals may direct iofendylate to specific cellular compartments or organelles, influencing its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iofendylate involves the esterification of 10-undecenoic acid with 4-iodophenol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain pure iofendylate .

Industrial Production Methods: In industrial settings, the production of iofendylate follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Iofendylate primarily undergoes substitution reactions due to the presence of the iodine atom on the aromatic ring. It can also participate in ester hydrolysis under acidic or basic conditions to yield 10-undecenoic acid and 4-iodophenol .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under mild conditions.

Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 4-hydroxyphenyl undecanoate.

Ester Hydrolysis: The major products are 10-undecenoic acid and 4-iodophenol.

Vergleich Mit ähnlichen Verbindungen

Metrizamide: A water-soluble contrast agent that replaced iofendylate due to its safer profile.

Iohexol: Another water-soluble contrast agent used for similar imaging purposes.

Comparison: Iofendylate is unique in its high lipophilicity, which provided excellent contrast during imaging but also posed significant risks if not removed from the body. In contrast, metrizamide and iohexol are water-soluble, making them safer alternatives as they can be naturally excreted by the body without the need for manual removal .

Eigenschaften

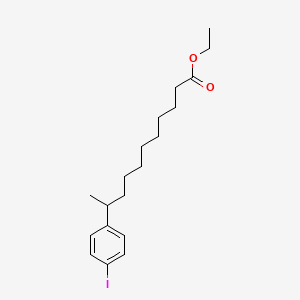

IUPAC Name |

ethyl 10-(4-iodophenyl)undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29IO2/c1-3-22-19(21)11-9-7-5-4-6-8-10-16(2)17-12-14-18(20)15-13-17/h12-16H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLQVBQIBQVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052869 | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER; VERY SLIGHTLY SOL IN WATER | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.240-1.263 @ 20 DEG/20 °C | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO PALE YELLOW, VISCOUS LIQUID | |

CAS No. |

99-79-6 | |

| Record name | Iophendylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iofendylate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iophendylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iofendylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 10-(4-IODOPHENYL)UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3I57K9UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IOPHENDYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.